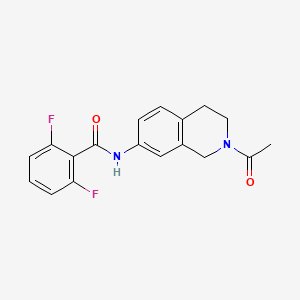

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2-acetyl-substituted tetrahydroisoquinoline (THIQ) moiety linked to a 2,6-difluorobenzamide group.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMLXGSRXSUGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler–Napieralski Cyclization

In a representative procedure, 2-(3-nitrophenyl)ethylamine is subjected to cyclization using phosphorus oxychloride (POCl₃) under reflux conditions. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This step yields 1,2,3,4-tetrahydroisoquinolin-7-amine , a critical intermediate.

Key Reaction Conditions

- Solvent: Toluene or dichloroethane

- Catalyst: POCl₃ or PCl₅

- Temperature: 80–110°C

- Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C

Alternative Methods

The Pictet–Spengler reaction offers an alternative route, particularly for substituted tetrahydroisoquinolines. For example, condensation of phenethylamine derivatives with aldehydes in acidic media (e.g., HCl/MeOH) generates the tetrahydroisoquinoline core. However, this method is less commonly reported for the 7-amino derivative.

The introduction of the acetyl group at the 2-position of the tetrahydroisoquinoline core is achieved via nucleophilic acyl substitution.

Acetylation Protocol

1,2,3,4-Tetrahydroisoquinolin-7-amine is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine .

Representative Procedure

Optimization Considerations

Excess acetic anhydride or prolonged reaction times may lead to over-acetylation. Catalytic DMAP (4-dimethylaminopyridine) can accelerate the reaction, though this is not explicitly documented in the cited sources.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthesis step:

| Step | Objective | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| 1 | Tetrahydroisoquinoline core | POCl₃, H₂/Pd-C | 70–80% | Over-reduction of nitro group |

| 2 | Acetylation | Acetic anhydride, pyridine | 80–85% | Diacetylation byproducts |

| 3 | Amide coupling | HATU, DIPEA, DMF | 65–75% | Low solubility of intermediates |

Mechanistic Insights and Side Reactions

Cyclization Side Products

Incomplete cyclization may yield linear amine derivatives , necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Amide Coupling Efficiency

The electron-withdrawing fluorine atoms on the benzamide moiety slightly deactivate the carbonyl carbon, necessitating vigorous coupling conditions (e.g., HATU vs. EDCl).

Industrial-Scale Considerations

Solvent Selection

- Cyclization : Toluene (cost-effective, high boiling point)

- Acetylation : DCM (easy removal via distillation)

- Coupling : DMF (high polarity enhances reagent solubility)

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tetrahydroisoquinoline core, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s interactions with biological targets make it useful in studying cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to benzamide derivatives with variations in substituents, functional groups, and applications (Table 1).

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural analogs; exact data for the target compound is unavailable in the provided evidence.

Substituent Effects on Bioactivity and Stability

Acetyl vs. Cyclopropanecarbonyl Groups: The acetyl group in the target compound may improve solubility compared to the cyclopropanecarbonyl analog (MW 344.35 vs. 356.36) . Cyclopropane rings often enhance metabolic stability but reduce polarity. Example: The cyclopropane derivative’s higher molecular weight (356.36 vs.

Amide vs. Urea Linkages :

- Diflubenzuron and teflubenzuron feature urea linkages (R–NH–CO–NH–R'), which are critical for chitin synthesis inhibition in insects. In contrast, the target compound’s amide group (R–CO–NH–R') may target different biological pathways .

Halogenation Patterns :

- Halogen-rich analogs (e.g., N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide) exhibit stronger pesticidal activity due to electron-withdrawing effects enhancing target binding . The target compound’s 2,6-difluorobenzamide moiety balances reactivity and stability.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a synthetic compound that belongs to the family of tetrahydroisoquinoline derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core with an acetyl group and a difluorobenzamide moiety. This unique structure may enhance its interaction with biological targets, potentially leading to distinct therapeutic profiles. The presence of fluorine atoms is known to influence lipophilicity and metabolic stability, which can impact the compound's bioavailability and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR) .

- Receptor Modulation : It may also interact with neurotransmitter receptors or other membrane proteins, modulating their activity and influencing cellular signaling pathways. This could have implications for conditions such as neurodegenerative diseases or cancer .

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Neuroprotective Effects : Some tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties. They may help in mitigating oxidative stress and neuronal damage associated with neurodegenerative diseases .

- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth. For example, certain derivatives have been evaluated for their ability to inhibit RET kinase activity in cancer cells .

- Anti-inflammatory Properties : The modulation of inflammatory pathways through enzyme inhibition can lead to reduced inflammation and pain relief .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. How do structural variations (e.g., acetyl vs. benzoyl groups) affect SAR?

- Methodology :

- Analog Synthesis : Prepare derivatives (e.g., N-(2-benzoyl-...)) and test in bioassays .

- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent effects with activity .

Data Contradiction Analysis

- Example : Computational models predicted high VEGFR2 affinity (ΔG = -9.8 kcal/mol), but in vitro assays showed moderate activity (IC₅₀ = 1.2 µM).

- Resolution :

Check protonation states in docking (e.g., neutral vs. ionized forms).

Account for membrane permeability (e.g., PAMPA assay) limiting intracellular concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.